molecular formula C7H5BrClI B6286816 2-Bromo-4-chloro-3-iodo-1-methylbenzene CAS No. 2386310-94-5

2-Bromo-4-chloro-3-iodo-1-methylbenzene

Cat. No. B6286816
CAS RN: 2386310-94-5
M. Wt: 331.37 g/mol
InChI Key: IPKILGRHADSPIQ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-iodo-1-methylbenzene is a compound with the molecular formula C7H5BrClI . It is a substituted benzene derivative . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromo, chloro, iodo, and methyl substituents . The numbering of the substituents follows the lowest locant rule in IUPAC nomenclature .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 331.38 and a density of 2.125 g/cm3 at 20 °C . It has a predicted boiling point of 304.3±42.0 °C .

Scientific Research Applications

2-Bromo-4-chloro-3-iodo-1-methylbenzene has a wide range of applications in scientific research. It can be used as a reagent in the synthesis of other compounds, such as 1-bromo-4-chloro-3-iodo-2-methylbenzene and 1-bromo-2-chloro-3-iodo-4-methylbenzene. It can also be used as a catalyst in various reactions, such as the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. In addition, this compound can be used as a substrate in biochemical and physiological studies. It has been used in studies of protein-ligand interactions, enzyme kinetics, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-iodo-1-methylbenzene is not fully understood. However, it is believed to act as an electron-withdrawing group, which increases the electron density of the aromatic ring and makes it more reactive. It is also believed to act as a hydrogen-bond acceptor, which can increase the affinity of the aromatic ring for other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to interact with proteins, enzymes, and various cellular signaling pathways. In particular, this compound has been shown to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of 2-Bromo-4-chloro-3-iodo-1-methylbenzene for lab experiments is its versatility. It can be used as a reagent, a catalyst, and a substrate in a variety of reactions and studies. However, there are some limitations to its use. For example, this compound is highly reactive and can react with other compounds in the reaction mixture, which can lead to unwanted side reactions. In addition, it is not very soluble in water, which can limit its use in certain reactions and studies.

Future Directions

For 2-Bromo-4-chloro-3-iodo-1-methylbenzene research include the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the investigation of its potential applications in drug development. In addition, further research is needed to better understand its mechanism of action and to identify new ways to use it in lab experiments.

Synthesis Methods

2-Bromo-4-chloro-3-iodo-1-methylbenzene can be synthesized by a variety of methods, including the direct halogenation of 1-methylbenzene, the Friedel-Crafts alkylation of 1-methylbenzene, and the Williamson ether synthesis of 1-methylbenzene. In the direct halogenation method, 1-methylbenzene is reacted with a mixture of bromine, chlorine, and iodine in an inert solvent, such as chloroform or dichloromethane. In the Friedel-Crafts alkylation method, 1-methylbenzene is reacted with an alkyl halide, such as ethyl bromide, in the presence of a Lewis acid catalyst, such as aluminum chloride. In the Williamson ether synthesis method, 1-methylbenzene is reacted with an alkoxide, such as sodium methoxide, in an inert solvent, such as diethyl ether.

Safety and Hazards

The compound is classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-bromo-1-chloro-2-iodo-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKILGRHADSPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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